molecular formula C9H9N3 B1601101 6-Methylquinazolin-4-Amine CAS No. 21419-47-6

6-Methylquinazolin-4-Amine

Cat. No. B1601101
CAS RN: 21419-47-6
M. Wt: 159.19 g/mol
InChI Key: QLGGAJVPIQZKIJ-UHFFFAOYSA-N
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Description

6-Methylquinazolin-4-Amine is a chemical compound with the molecular formula C9H9N3 . It is used in scientific research and has diverse applications in various fields, including drug discovery, material science, and organic synthesis.


Synthesis Analysis

The synthesis of 6-Methylquinazolin-4-Amine involves a three-step process. Initially, the condensation of 3 (H)-quinazolin-4-one is carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, the hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound . Finally, 6-nitro-3 (H)-quinazolin-4-one reduction is performed using SnCl2·2H2O as a reducing agent .


Molecular Structure Analysis

The molecular structure of 6-Methylquinazolin-4-Amine consists of a benzene ring fused with a pyrimidine ring . The molecular weight of this compound is 159.19 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-Methylquinazolin-4-Amine are complex and involve multiple steps. For instance, the intermediate N-sulfonylketenimine undergoes two nucleophilic additions and the sulfonyl group is eliminated through the power of aromatization .


Physical And Chemical Properties Analysis

6-Methylquinazolin-4-Amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The melting point of this compound is between 196-197°C .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

Methods of Application or Experimental Procedures

The researchers designed and synthesized a series of novel 4,6,7-substituted quinazoline derivatives . These compounds were then evaluated for their antiproliferative activities against human cancer cell lines .

Results or Outcomes

Compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells . At the same time, compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .

2. Antifungal and Antioxidant Activities

Specific Scientific Field

This research falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Quinazoline derivatives have been found to exhibit significant biological activities, including antifungal and antioxidant activities . These compounds can be used in the treatment of various diseases .

Methods of Application or Experimental Procedures

The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their antifungal and antioxidant activities .

Results or Outcomes

The study found that quinazoline derivatives show a broad range of medicinal activities like antifungal and antioxidant .

3. Synthesis of Quinazolin-4(1H)-ones

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

Quinazolinones have broad applications in the biological, pharmaceutical and material fields . Studies on the synthesis of these compounds are therefore widely conducted .

Methods of Application or Experimental Procedures

The researchers proposed a novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones .

Results or Outcomes

This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .

4. Antiviral Activities

Specific Scientific Field

This research falls under the field of Virology .

Summary of the Application

Quinazoline derivatives have been found to exhibit significant antiviral activities . These compounds can be used in the treatment of various viral diseases .

Methods of Application or Experimental Procedures

The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their antiviral activities .

Results or Outcomes

The study found that quinazoline derivatives show a broad range of medicinal activities like antiviral .

5. Anti-Inflammatory Activities

Specific Scientific Field

This research falls under the field of Immunology .

Summary of the Application

Quinazoline derivatives have been found to exhibit significant anti-inflammatory activities . These compounds can be used in the treatment of various inflammatory diseases .

Methods of Application or Experimental Procedures

The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their anti-inflammatory activities .

Results or Outcomes

The study found that quinazoline derivatives show a broad range of medicinal activities like anti-inflammatory .

6. Antibacterial Activities

Specific Scientific Field

This research falls under the field of Microbiology .

Summary of the Application

Quinazoline derivatives have been found to exhibit significant antibacterial activities . These compounds can be used in the treatment of various bacterial infections .

Methods of Application or Experimental Procedures

The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their antibacterial activities .

Results or Outcomes

The study found that quinazoline derivatives show a broad range of medicinal activities like antibacterial .

Safety And Hazards

The safety information available indicates that 6-Methylquinazolin-4-Amine may be harmful if swallowed (H302) and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

Future Directions

Quinazoline derivatives, including 6-Methylquinazolin-4-Amine, have been the subject of extensive research due to their diverse pharmacological activities. Future research directions may include further exploration of the therapeutic potential of these compounds in various diseases, including Alzheimer’s, cancer, and Parkinson’s disease . Additionally, structure-activity relationship studies could provide insights into the specific structural features of their biological targets .

properties

IUPAC Name

6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGAJVPIQZKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494230
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinazolin-4-Amine

CAS RN

21419-47-6
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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